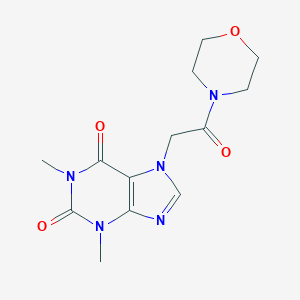
Teomorfolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Teomorfolin, also known as this compound, is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Teomorfolin, chemically designated as N-(7'-theophylline acetyl)morpholine, is a novel compound derived from the methylxanthine theophylline. This compound has garnered attention due to its potential biological activities, particularly in the context of cardiovascular health and anti-inflammatory effects. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure that combines features of theophylline with morpholine. This structural modification aims to enhance the therapeutic efficacy of theophylline while potentially reducing its side effects. The compound exhibits a molecular formula of C13H16N4O2 and a molecular weight of 252.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 252.29 g/mol |
| Solubility | Soluble in water |
| pKa | Not specified |
This compound exhibits several biological activities primarily attributed to its interaction with adenosine receptors and phosphodiesterase (PDE) inhibition:
- Adenosine Receptor Antagonism : Similar to theophylline, this compound acts as a non-selective antagonist of adenosine receptors (A1 and A2). This action is crucial for modulating various physiological responses, including inflammation and vasodilation.
- Phosphodiesterase Inhibition : this compound inhibits phosphodiesterases, which are responsible for the breakdown of cyclic AMP (cAMP). By preventing cAMP degradation, this compound enhances intracellular signaling pathways that promote smooth muscle relaxation and anti-inflammatory effects.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Bronchodilation : The compound has shown potential as a bronchodilator, making it useful in respiratory conditions.
- Anti-inflammatory Activity : this compound may reduce inflammation through its effects on immune cell function and mediator release.
- Cardiovascular Benefits : Preliminary studies suggest that this compound can improve erythrocyte flexibility and exhibit anti-aggregant activity on platelets, potentially benefiting cardiovascular health.
Table 2: Summary of Biological Activities
| Activity | Effect |
|---|---|
| Bronchodilation | Relaxation of airway smooth muscle |
| Anti-inflammatory | Modulation of inflammatory mediators |
| Cardiovascular | Improved erythrocyte flexibility; platelet anti-aggregation |
Study 1: In Vivo Effects on Lipid Profiles
A study conducted on rats evaluated the effects of this compound on lipid profiles and cardiovascular health. The findings revealed significant improvements in dyslipidemia markers, indicating a potential role in managing cholesterol levels.
Study 2: Platelet Anti-Aggregant Activity
Another investigation focused on the anti-aggregant properties of this compound. Results demonstrated that the compound effectively reduced platelet aggregation in vitro and in vivo, suggesting its utility in preventing thrombosis.
Study 3: Erythrocyte Flexibility
Research highlighted the ability of this compound to enhance erythrocyte flexibility, which is crucial for optimal blood flow and oxygen delivery. Increased flexibility was associated with better microcirculation and reduced risk of vascular complications.
Properties
CAS No. |
100706-81-8 |
|---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
1,3-dimethyl-7-(2-morpholin-4-yl-2-oxoethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H17N5O4/c1-15-11-10(12(20)16(2)13(15)21)18(8-14-11)7-9(19)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3 |
InChI Key |
YFXPYPAVWWDRJC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
Key on ui other cas no. |
100706-81-8 |
Synonyms |
N-(7'-theophylline acetyl)morpholine teomorfolin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















